molecular formula C10H7F3O2 B12301399 2-(2,4,6-Trifluorophenyl)cyclopropane-1-carboxylic acid

2-(2,4,6-Trifluorophenyl)cyclopropane-1-carboxylic acid

Katalognummer: B12301399
Molekulargewicht: 216.16 g/mol
InChI-Schlüssel: IOUHFPQTOZXBKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4,6-Trifluorophenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a trifluorophenyl group This compound is notable for its unique structural features, which include a three-membered cyclopropane ring and multiple fluorine atoms on the phenyl ring

Vorbereitungsmethoden

The synthesis of 2-(2,4,6-Trifluorophenyl)cyclopropane-1-carboxylic acid typically involves the reaction of 2,4,6-trifluorobenzonitrile with an imino ester under controlled conditions. The reaction requires precise control of temperature and reaction time to ensure high purity and yield of the product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Analyse Chemischer Reaktionen

2-(2,4,6-Trifluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(2,4,6-Trifluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 2-(2,4,6-Trifluorophenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluorophenyl group can enhance binding affinity and specificity, while the cyclopropane ring can influence the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(2,4,6-Trifluorophenyl)cyclopropane-1-carboxylic acid include other cyclopropane carboxylic acids and trifluorophenyl derivatives. What sets this compound apart is the combination of the trifluorophenyl group and the cyclopropane ring, which imparts unique chemical properties and reactivity. Other similar compounds may lack one of these features, resulting in different chemical behavior and applications.

Eigenschaften

Molekularformel

C10H7F3O2

Molekulargewicht

216.16 g/mol

IUPAC-Name

2-(2,4,6-trifluorophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H7F3O2/c11-4-1-7(12)9(8(13)2-4)5-3-6(5)10(14)15/h1-2,5-6H,3H2,(H,14,15)

InChI-Schlüssel

IOUHFPQTOZXBKN-UHFFFAOYSA-N

Kanonische SMILES

C1C(C1C(=O)O)C2=C(C=C(C=C2F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.